
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor (CRF) receptor. CP-154,526 has been extensively studied for its potential therapeutic use in various neurological and psychiatric disorders.
Mechanism of Action
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide selectively binds to the CRF receptor and acts as an antagonist, blocking the binding of CRF to its receptor. This results in a decrease in the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which are associated with the body's stress response.
Biochemical and Physiological Effects:
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has been shown to have anxiolytic (anti-anxiety) and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has been studied for its potential use in the treatment of stress-related disorders such as PTSD and IBS.
Advantages and Limitations for Lab Experiments
One advantage of N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide is its selectivity for the CRF receptor, which allows for specific targeting of the stress response. However, the use of N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide in lab experiments is limited by its low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on optimizing its pharmacological properties, such as solubility and bioavailability, to improve its effectiveness as a treatment. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for enhanced therapeutic effect.
Synthesis Methods
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopentylmagnesium bromide with N-methyl-2-bromoacetamide to form N-cyclopentyl-N-methyl-2-acetamide. This intermediate is then reacted with propargyl bromide to form N-cyclopentyl-N-methyl-4-prop-2-ynyl-2-acetamide. Finally, the sulfonamide group is introduced using sulfuryl chloride to yield N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide.
Scientific Research Applications
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide has been studied for its potential therapeutic use in various neurological and psychiatric disorders such as anxiety, depression, and addiction. It has also been investigated for its role in stress-related disorders such as post-traumatic stress disorder (PTSD) and irritable bowel syndrome (IBS).
properties
IUPAC Name |
N-cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-3-9-16-10-6-11-17(13-12-16)20(18,19)15(2)14-7-4-5-8-14/h1,14H,4-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDEYYPASUDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)N2CCCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N-methyl-4-prop-2-ynyl-1,4-diazepane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2917023.png)
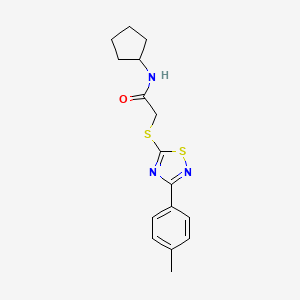
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)
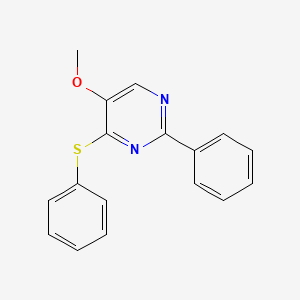
![2-[(2-Phenoxyethyl)thio]benzoic acid](/img/structure/B2917029.png)
![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)
![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)
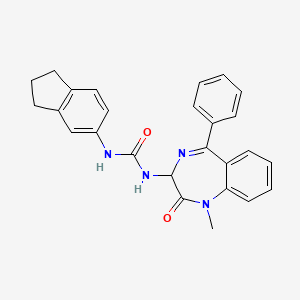
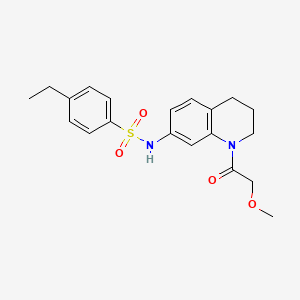

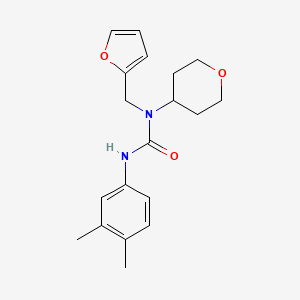
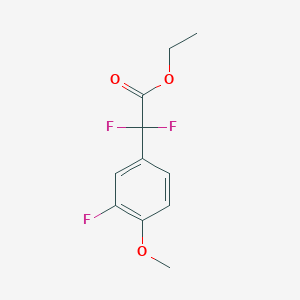
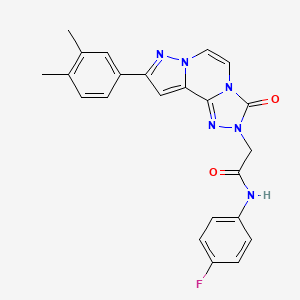
![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)